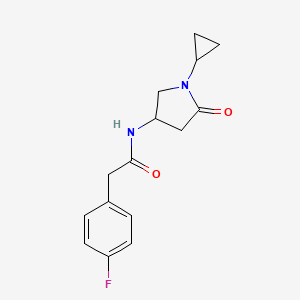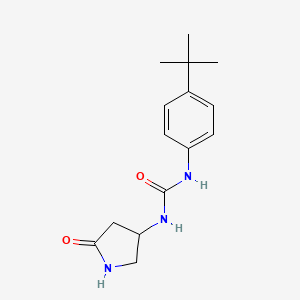
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, also known as 5-oxo-4-t-butyl-1-pyrrolidinecarboxylic acid tert-butyl ester, is a synthetic compound that has been used in a variety of research applications. It is a white to off-white crystalline solid that is soluble in organic solvents, such as ethanol and diethyl ether. Its structure consists of a tert-butyl group attached to a pyrrolidine ring, with a carbonyl group at the end. The compound has been used in various scientific research applications, such as drug design, synthetic organic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in drug design, as a starting material for the synthesis of other compounds, and in biochemistry. In drug design, 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used as a model compound to study the interactions between drugs and their targets. In synthetic organic chemistry, the compound has been used as a starting material for the synthesis of other compounds. In biochemistry, the compound has been used to study the effects of other compounds on the biochemical and physiological processes of living organisms.
Wirkmechanismus
The mechanism of action of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, causing changes in their activity. This may lead to changes in the biochemical and physiological processes of the organism, depending on the target proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain proteins and enzymes, leading to changes in the biochemical and physiological processes of the organism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester in laboratory experiments include its availability, low cost, and ease of synthesis. It can also be used as a model compound to study the interactions between drugs and their targets. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Zukünftige Richtungen
Future research on 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester should focus on understanding its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential applications in drug design, synthetic organic chemistry, and biochemistry. Other potential areas of research include the development of new synthesis methods and the exploration of new uses for the compound.
Synthesemethoden
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester can be synthesized from the reaction of tert-butyl bromide and 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is isolated by the addition of aqueous hydrochloric acid. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRDAXTGOYHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

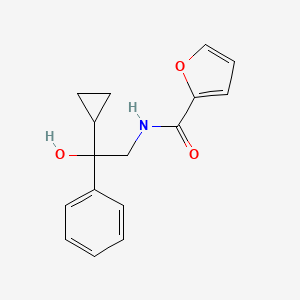


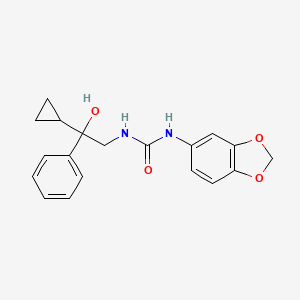
![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
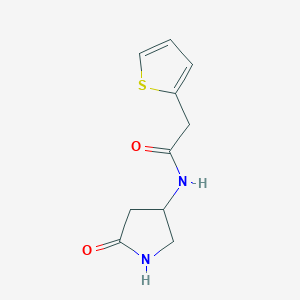
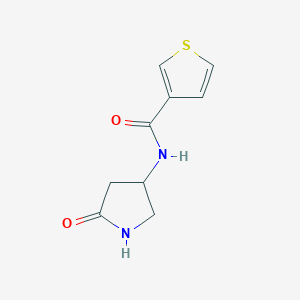
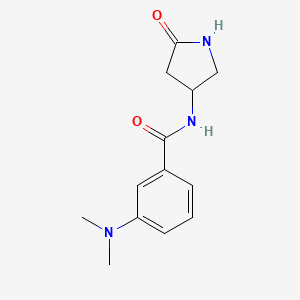
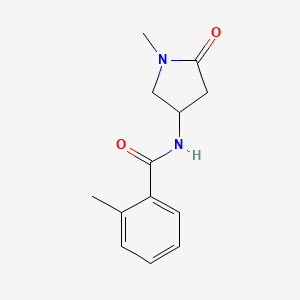
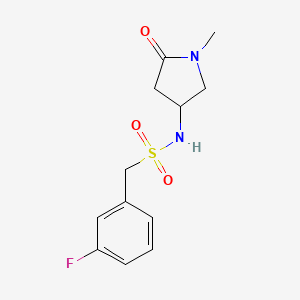
![5-amino-1-phenyl-6-(prop-2-en-1-ylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6503756.png)
